molecular formula C7H5BrFNO2 B1271564 4-Bromo-2-fluoro-6-nitrotoluene CAS No. 502496-34-6

4-Bromo-2-fluoro-6-nitrotoluene

Cat. No. B1271564
M. Wt: 234.02 g/mol
InChI Key: QZUIGBPWEFMEEV-UHFFFAOYSA-N
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Patent
US08415369B2

Procedure details

A mixture of 5-bromo-1-fluoro-2-methyl-3-nitro-benzene (9.96 g) and iron powder (11.9 g) in ethanol (100 ml), water (20 ml) and concentrated hydrochloric acid (2 ml) was heated at reflux for one hour. After cooling, the reaction mixture was filtered through hyflo (calcined diatomaceous earth) and concentrated. The residue was purified by chromatography on silica gel (ethyl acetate/cyclohexane 1:9 to 1:4). Yield: 7.06 g of 5-bromo-3-fluoro-2-methyl-phenylamine as an oil.
Quantity
9.96 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
11.9 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:10]([O-])=O)[C:5]([CH3:9])=[C:6]([F:8])[CH:7]=1>C(O)C.O.Cl.[Fe]>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([CH3:9])=[C:4]([NH2:10])[CH:3]=1

Inputs

Step One
Name
Quantity
9.96 g
Type
reactant
Smiles
BrC=1C=C(C(=C(C1)F)C)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
Cl
Name
Quantity
11.9 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through hyflo (calcined diatomaceous earth)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (ethyl acetate/cyclohexane 1:9 to 1:4)

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C(=C(C1)N)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.